4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and an imidazole ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia.
Coupling of Piperazine and Imidazole Rings: The final step involves coupling the substituted piperazine ring with the imidazole ring under specific reaction conditions to form the desired pyrimidine compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazole rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist at these receptors, blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles and a decrease in blood pressure .
Comparison with Similar Compounds
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostate hyperplasia.
Urapidil: A compound with similar alpha1-adrenergic receptor antagonist activity, used to treat hypertension.
The uniqueness of this compound lies in its specific structural features and its potential for high affinity and selectivity towards alpha1-adrenergic receptors, making it a promising candidate for further research and development in therapeutic applications .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-15-20-7-8-25(15)19-13-18(21-14-22-19)24-11-9-23(10-12-24)16-5-3-4-6-17(16)26-2/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSAZRWYAJYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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